Methyl 2-methoxy-4-(1H-pyrazol-1-YL)benzoate
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Overview
Description
Methyl 2-methoxy-4-(1H-pyrazol-1-YL)benzoate is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methoxy-4-(1H-pyrazol-1-YL)benzoate typically involves the reaction of 2-methoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves esterification with methanol to yield the desired compound. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-4-(1H-pyrazol-1-YL)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
Methyl 2-methoxy-4-(1H-pyrazol-1-YL)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-methoxy-4-(1H-pyrazol-1-YL)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
- 3-chloro-5-methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-yl (phenyl)methanone hydrochloride
Uniqueness
Methyl 2-methoxy-4-(1H-pyrazol-1-YL)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the pyrazole ring enhances its reactivity and potential for various applications compared to other similar compounds .
Properties
CAS No. |
858523-28-1 |
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Molecular Formula |
C12H12N2O3 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
methyl 2-methoxy-4-pyrazol-1-ylbenzoate |
InChI |
InChI=1S/C12H12N2O3/c1-16-11-8-9(14-7-3-6-13-14)4-5-10(11)12(15)17-2/h3-8H,1-2H3 |
InChI Key |
FBVZCRGMBQOUCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N2C=CC=N2)C(=O)OC |
Origin of Product |
United States |
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